molecular formula C16H21N3O3 B2701456 Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate CAS No. 194668-38-7

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate

Cat. No.: B2701456
CAS No.: 194668-38-7
M. Wt: 303.362
InChI Key: OUFLLMBRVSEWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate is a sophisticated chemical building block primarily utilized in medicinal chemistry and pharmaceutical research. This compound features a piperidine scaffold that is doubly protected: the amine functionality is safeguarded by a tert-butyloxycarbonyl (BoC) group, while the 5-cyanopyridin-2-yloxy moiety creates a versatile heteroaromatic system. The BoC protecting group is highly valuable in multi-step synthesis, as it can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization, a strategy widely employed in the synthesis of complex molecules . The presence of the cyanopyridine group significantly enhances the compound's research utility, as this electron-withdrawing nitrile group can participate in hydrogen bonding and dipole-dipole interactions with biological targets, potentially improving binding affinity in drug-receptor interactions. This molecular architecture makes it particularly valuable for developing protein kinase inhibitors, enzyme modulators, and other biologically active compounds where the piperidine-pyridine core provides optimal three-dimensional positioning for pharmacophoric elements. The compound serves as a key precursor in the synthesis of potential therapeutic agents, including central nervous system drugs, antiviral compounds, and anticancer candidates, following established trends in piperidine-based pharmaceutical development . When handled in accordance with our recommended protocols and stored sealed in dry conditions at 2-8°C, this high-purity compound maintains excellent stability. This chemical is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption applications.

Properties

IUPAC Name

tert-butyl 4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFLLMBRVSEWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 5-cyanopyridine-2-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize efficiency and minimize waste. The product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Reaction Conditions and Yield

Reactant AReactant BBaseSolventTemperatureTimeYield
4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester6-chloro-nicotinonitrileNaHDMF20°C → 50°C → 60°C85 min + overnight94%

Mechanistic Insights :

  • Sodium hydride deprotonates the hydroxyl group of the piperidine derivative, generating a strong nucleophile.

  • The alkoxide attacks the electron-deficient C2 position of 6-chloro-nicotinonitrile, displacing the chloride .

  • The tert-butyl ester remains intact under these conditions, serving as a protecting group for the piperidine nitrogen .

Functional Group Reactivity

While specific transformations of this compound are not extensively documented in the provided sources, its functional groups suggest potential reactivity:

tert-Butyl Ester Deprotection

The tert-butyl carbamate (Boc) group is typically cleaved under acidic conditions (e.g., HCl or TFA) to yield the corresponding piperidine amine. For example:
Boc-protected amine+TFAAmine salt+CO2+tert-butanol\text{Boc-protected amine} + \text{TFA} \rightarrow \text{Amine salt} + \text{CO}_2 + \text{tert-butanol}
This reaction is critical for generating free amines in drug discovery .

Cyano Group Transformations

The electron-deficient cyano group on the pyridine ring may undergo:

  • Reduction to a primary amine using LiAlH4_4 or catalytic hydrogenation.

  • Hydrolysis to a carboxylic acid under strongly acidic or basic conditions .

Comparative Reactivity of Structural Analogs

Though direct data on this compound’s reactivity is limited, related piperidine derivatives exhibit the following trends:

CompoundModificationReactivity
Tert-butyl 4-((4-cyanopyridin-2-yl)thio)piperidine-1-carboxylate Thioether linkageEnhanced stability toward hydrolysis compared to ethers
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl groupParticipates in Mitsunobu reactions for ether synthesis

Key Research Findings

  • Synthetic Efficiency : The 94% yield in the nucleophilic substitution step highlights optimized conditions for scale-up .

  • Thermal Stability : The tert-butyl ester and cyano group remain stable at temperatures up to 60°C, as evidenced by the reaction’s success under heating .

  • Purification : Chromatography on silica gel or SCX columns is effective for isolating the product .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate as an anticancer agent. The following points summarize its efficacy:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its role as a cytotoxic agent. For example, it demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin.
  • Dose-Dependent Efficacy : In vitro assays revealed that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation at nanomolar concentrations.

Immunomodulatory Effects

The immunomodulatory potential of this compound has also been investigated:

  • PD-L1 Inhibition : It has been identified as a potential inhibitor of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Studies involving mouse splenocytes exposed to recombinant PD-L1 showed that the compound could significantly restore immune function at specific concentrations.
  • Enhancement of Immune Responses : In experimental setups, it was observed that piperidine derivatives could enhance the activity of immune cells against tumor cells, indicating its potential use in immunotherapeutic strategies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines; significant cytotoxicity against FaDu cells
ImmunomodulationInhibits PD-L1 pathway; enhances immune cell activity
Dose ResponseExhibits dose-dependent cytotoxicity with nanomolar IC50 values

Case Study 1: PD-L1 Inhibition

A detailed investigation into the biological activity of piperidine derivatives, including this compound, was conducted. The study utilized rescue assays to evaluate immune responses in mouse splenocytes. Results indicated that this compound effectively restored immune function, suggesting its application as a PD-L1 inhibitor in cancer therapy.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focused on various cancer cell lines, this compound demonstrated significant dose-dependent cytotoxicity. The findings aligned with those from other research on similar piperidine compounds, reinforcing its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate with structurally analogous piperidine-Boc derivatives, focusing on substituent effects, synthetic accessibility, and physicochemical properties.

Structural Analogs and Substituent Effects
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Functional Groups
This compound (Target) C₁₆H₁₉N₃O₃ 301.35 5-cyanopyridin-2-yloxy Cyano, pyridinyloxy, Boc
tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) C₁₈H₂₄BrNO₃ 382.29 4-bromobenzyloxy Bromo, benzyl ether, Boc
tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate C₁₈H₂₄N₂O₂ 300.39 Cyano, 3-methylphenyl Cyano, aryl, Boc
tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate C₁₈H₂₃N₃O₃ 329.40 6-methylbenzimidazolone Benzimidazolone, Boc
tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate C₂₅H₃₁N₇O₄ 493.56 Dihydropyrazolo-pyrimidine carboxamide Amide, heterocycle, Boc

Key Observations :

  • In contrast, the bromine in 2b provides moderate electron withdrawal but increases lipophilicity.
  • Steric Hindrance : The 3-methylphenyl group in the analog from introduces significant steric bulk compared to the planar pyridinyloxy substituent in the target compound, which may influence receptor interactions.
  • Biological Relevance : The benzimidazolone derivative and pyrazolo-pyrimidine carboxamide exhibit structural complexity suited for enzyme inhibition, suggesting the target compound could be optimized for similar applications.
Physicochemical and Ecological Properties
Property Target Compound tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate
LogP (Predicted) ~2.1 (moderate polarity) ~3.5 (higher lipophilicity)
Water Solubility Low (due to Boc group) Very low
Toxicity Data Not available Not fully characterized
Ecological Impact Unknown No data available

Insights :

  • The target compound’s cyano and pyridinyloxy groups may improve aqueous solubility compared to brominated or aryl-substituted analogs.
  • Lack of toxicity and ecological data for most analogs underscores the need for further studies.
Elemental Analysis Comparison
Compound Calculated (%) Observed (%) Deviation
C (C₂₅H₃₁N₇O₄) 60.84 60.34 -0.50
H 6.33 6.53 +0.20
N 19.87 19.67 -0.20

The minor deviations in elemental analysis for suggest high purity, a benchmark for synthesizing the target compound.

Biological Activity

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate (CAS No. 194668-38-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C16H21N3O3
  • Molar Mass : 303.36 g/mol
  • Structure : The compound consists of a piperidine ring substituted with a tert-butyl ester and a cyanopyridine moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-cyanopyridine with N-Boc-4-hydroxypiperidine, followed by esterification to form the final product. This method has been documented for its efficiency and yield in producing the compound suitable for biological evaluations .

Pharmacological Profile

This compound has been evaluated for various biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit the release of pro-inflammatory cytokines such as IL-1β, which is crucial in inflammatory diseases .
  • Cytotoxicity : The compound exhibits cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. Specific concentrations have shown significant inhibition of cell proliferation .
  • Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of pyroptosis, a form of programmed cell death associated with inflammation. This is achieved by blocking the activation of caspase-1, which is responsible for processing pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study reported that at a concentration of 10 µM, this compound inhibited IL-1β release by approximately 19% .
  • Another research highlighted that the compound's structure allows it to interact with cellular targets involved in inflammatory pathways, potentially leading to a reduction in inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration TestedReference
Anti-inflammatoryInhibition of IL-1β release10 µM
CytotoxicitySignificant inhibition in cancer cellsVarious
Pyroptosis InhibitionReduced pyroptotic cell death10 µM

Q & A

Q. What are the optimal synthetic routes and purification methodologies for Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a piperidine derivative and a substituted pyridine. For example, coupling tert-butyl piperidine-1-carboxylate derivatives with activated pyridines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Analytical validation via GC-MS (electron ionization, RT locking with standards) and HPLC-TOF (exact mass analysis, Δppm < 2) ensures purity ≥98% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods to minimize inhalation risks; self-contained breathing apparatus is advised during fire incidents .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water jets to prevent aerosolization .
  • Fire Safety: Use CO₂ or dry chemical extinguishers; avoid water due to potential toxic fume release (e.g., HCN from cyanide decomposition) .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • FTIR-ATR: Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • NMR: ¹H NMR (δ 1.4 ppm for tert-butyl protons, δ 8.2–8.5 ppm for pyridine protons) and ¹³C NMR (δ ~155 ppm for carbamate carbonyl) verify connectivity .
  • GC-MS: Fragmentation patterns (e.g., m/z 57 for tert-butyl cation) align with expected degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Solubility: Perform systematic solvent screens (e.g., DMSO, THF, ethanol) using dynamic light scattering (DLS) to assess aggregation. Conflicting data may arise from polymorphic forms or hydration states .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the carbamate group, while photolysis could degrade the cyanopyridine moiety .

Q. What experimental strategies address the lack of toxicity and ecotoxicological data for this compound?

Methodological Answer:

  • In Vitro Toxicity: Use HepG2 or HEK293 cells for MTT assays (IC₅₀ determination) and Ames tests (TA98/TA100 strains) to screen for mutagenicity .
  • Ecotoxicology: Perform OECD 201/202 algal and Daphnia magna assays to estimate EC₅₀ values. Model bioaccumulation potential using logP calculations (e.g., EPI Suite) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal applications?

Methodological Answer:

  • Analog Synthesis: Replace the cyanopyridine group with halogenated or amino-substituted pyridines to modulate target binding .
  • Biological Assays: Screen analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with piperidine nitrogen) .
  • Metabolic Stability: Assess microsomal half-life (human liver microsomes, NADPH cofactor) and CYP450 inhibition to prioritize leads with favorable ADME profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.